molecular formula C8H15NO2 B070674 1,4-Dimethylpiperidine-4-carboxylic acid CAS No. 162648-33-1

1,4-Dimethylpiperidine-4-carboxylic acid

Cat. No.: B070674
CAS No.: 162648-33-1
M. Wt: 157.21 g/mol
InChI Key: QBYSPFYUVWFCBF-UHFFFAOYSA-N
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Description

1,4-Dimethylpiperidine-4-carboxylic acid is an organic compound that belongs to the class of piperidine derivatives. It has the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . This compound is characterized by a piperidine ring substituted with two methyl groups at positions 1 and 4, and a carboxylic acid group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethylpiperidine-4-carboxylic acid can be synthesized through various synthetic routes. One common method involves the alkylation of piperidine with methyl iodide, followed by carboxylation. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, allowing it to react with methyl iodide. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The methyl groups and the carboxylic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in various substituted piperidine derivatives.

Scientific Research Applications

1,4-Dimethylpiperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dimethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the interaction. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-piperidinecarboxylic acid
  • 1-Phenyl-4-piperidinecarboxylic acid
  • 4-Hydroxy-1-methyl-4-piperidinecarboxylic acid

Uniqueness

1,4-Dimethylpiperidine-4-carboxylic acid is unique due to the presence of two methyl groups at positions 1 and 4 on the piperidine ring. This substitution pattern can influence the compound’s reactivity and interaction with molecular targets, distinguishing it from other piperidine derivatives .

Properties

IUPAC Name

1,4-dimethylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(7(10)11)3-5-9(2)6-4-8/h3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYSPFYUVWFCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602339
Record name 1,4-Dimethylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162648-33-1
Record name 1,4-Dimethyl-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162648-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dimethylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Methyl isonipecotic acid (5.10 g, 35 mmol) was placed in a Parr flask and diluted with 400 mL H2O. 10 mL of a 30% formaldehyde solution was added followed by 5.0 g of 10% Pd/C. The reaction mixture was hydrogenated at 50 psi overnight, filtered through celite, washed with H2O, and evaporated. HPLC 1:1 methanol/dichloromethane containing 2% acetic acid afforded 1,4-dimethylpiperidine-4-carboxylic acid. (0.859 g, 15%). 1H NMR (200 MHz DMSO d6) δ3.0 (m, 2H), 2.5 (m, 2H), 2.4 (s, 3H), 2.1 (m, 2H), 1.5 (m, 2H), 1.1 (s, 3H).
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